2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound It features a quinoline core substituted with a 3-chlorophenyl group at the 2-position, and two methyl groups at the 3- and 8-positions The carboxylic acid group is located at the 4-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst. For this compound, the starting materials might include 3-chlorobenzaldehyde and 3,8-dimethylquinoline. The reaction is usually carried out under acidic or basic conditions, often with a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Friedländer synthesis for large-scale operations. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinoline derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the chlorine and methyl substitutions, which may affect its reactivity and biological activity.
3,8-Dimethylquinoline: Lacks the carboxylic acid and chlorophenyl groups, making it less versatile for certain applications.
2-(4-Chlorophenyl)quinoline-4-carboxylic acid: Similar structure but with the chlorine atom in a different position, which can influence its chemical properties and reactivity.
Uniqueness
2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the carboxylic acid functionality makes it a versatile intermediate for further chemical modifications and applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-5-3-8-14-15(18(21)22)11(2)17(20-16(10)14)12-6-4-7-13(19)9-12/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWWCFHQLSZEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC(=CC=C3)Cl)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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